![molecular formula C23H26N4O3S B3206648 N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide CAS No. 1040671-41-7](/img/structure/B3206648.png)
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide
Overview
Description
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This compound has gained significant attention in the scientific community due to its potential therapeutic effects in treating non-small cell lung cancer (NSCLC) patients with EGFR T790M mutations.
Mechanism of Action
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide selectively targets and irreversibly binds to the mutant form of EGFR, inhibiting its activity and preventing downstream signaling pathways that promote tumor growth and proliferation. This mechanism of action is unique and different from other EGFR TKIs, making this compound a potential therapeutic option for NSCLC patients with EGFR T790M mutations.
Biochemical and Physiological Effects:
This compound has shown to have potent antitumor activity in preclinical and clinical studies. It has also demonstrated a favorable safety profile with minimal adverse effects. In addition, this compound has shown to have high selectivity for the mutant form of EGFR, making it a promising therapeutic option for NSCLC patients with EGFR T790M mutations.
Advantages and Limitations for Lab Experiments
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide has advantages in its unique mechanism of action and high selectivity for the mutant form of EGFR. However, limitations include the need for careful patient selection and monitoring due to potential adverse effects and the development of resistance to the drug.
Future Directions
For N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide include investigating its potential use in combination with other therapies, exploring its efficacy in other cancer types, and further understanding the mechanisms of resistance to the drug. Additionally, research on the optimization of dosing and treatment regimens may improve the efficacy and safety of this compound for NSCLC patients with EGFR T790M mutations.
In conclusion, this compound is a promising therapeutic option for NSCLC patients with EGFR T790M mutations. Its unique mechanism of action and high selectivity for the mutant form of EGFR make it a potential breakthrough in cancer treatment. Further research is needed to optimize its use and understand its mechanisms of resistance.
Scientific Research Applications
N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with EGFR T790M mutations. Clinical trials have shown promising results with this compound demonstrating high response rates and improved progression-free survival in patients with EGFR T790M mutations.
properties
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-methoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-30-20-10-12-21(13-11-20)31(28,29)26-19-8-6-18(7-9-19)22-14-15-23(25-24-22)27-16-4-2-3-5-17-27/h6-15,26H,2-5,16-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJPQBVRTNAMFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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